molecular formula C8H12ClF2N3O B14062828 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride CAS No. 1965310-44-4

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride

Cat. No.: B14062828
CAS No.: 1965310-44-4
M. Wt: 243.67 g/mol
InChI Key: LIVIZNWUCIMVOF-PGXGEOHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated amines .

Scientific Research Applications

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can lead to isotope effects, altering the compound’s binding affinity and metabolic stability. The fluorine atoms contribute to the compound’s lipophilicity and ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride lies in its specific isotopic composition and the presence of both deuterium and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1965310-44-4

Molecular Formula

C8H12ClF2N3O

Molecular Weight

243.67 g/mol

IUPAC Name

dideuterio-[2,4-dideuterio-6-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H11F2N3O.ClH/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7;/h3,5H,2,4,11H2,1H3;1H/i2D2,3D,5D;

InChI Key

LIVIZNWUCIMVOF-PGXGEOHCSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)[2H])OCC(C)(F)F)C([2H])([2H])N.Cl

Canonical SMILES

CC(COC1=NC=NC=C1CN)(F)F.Cl

Origin of Product

United States

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